Benzylhydrazine oxalate
Overview
Description
Benzylhydrazine oxalate is an organic compound with the chemical formula C6H5CH2NHNH2 · (COOH)2. It is widely used in scientific research and industry due to its unique physical and chemical properties . This compound is known for its ability to inhibit monoamine oxidase, making it a valuable tool in biochemical studies .
Mechanism of Action
Target of Action
Benzylhydrazine oxalate primarily targets monoamine oxidase (MAO) , a key enzyme in the human brain . MAO plays a crucial role in the breakdown of monoamines, which are neurotransmitters that transmit signals in the brain.
Mode of Action
This compound interacts with its target, MAO, by inhibiting its activity . This inhibition is irreversible, meaning that once the compound binds to the enzyme, it permanently deactivates it . This results in an increase in the levels of monoamines in the brain, as their breakdown is reduced.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the monoamine neurotransmitter pathway . By inhibiting MAO, the compound prevents the breakdown of monoamines, leading to their accumulation. This can have downstream effects on various neurological processes, as monoamines are involved in mood regulation, cognition, and other brain functions.
Result of Action
The primary result of this compound’s action is an increase in the levels of monoamines in the brain . This can lead to changes in mood, cognition, and other neurological functions.
Biochemical Analysis
Biochemical Properties
Benzylhydrazine oxalate has been found to interact with bovine serum amine oxidase . It inhibits irreversibly human brain type A and type B monoamine oxidase . The nature of these interactions is complex and involves multiple biochemical reactions.
Cellular Effects
It is known that it can influence cell function by interacting with certain enzymes and proteins
Molecular Mechanism
The molecular mechanism of this compound is complex. It is known to exert its effects at the molecular level through binding interactions with biomolecules and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that it can influence the stability and degradation of certain biomolecules
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with certain enzymes and cofactors, and can influence metabolic flux or metabolite levels
Transport and Distribution
It is known to interact with certain transporters or binding proteins
Subcellular Localization
It is known that certain proteins can be directed to specific compartments or organelles through targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzylhydrazine oxalate can be synthesized through various methods. One common approach involves the reaction of benzylhydrazine with oxalic acid. The reaction typically takes place in an organic solvent under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization and purification to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions: Benzylhydrazine oxalate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various halogenating agents can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce different hydrazine compounds .
Scientific Research Applications
Benzylhydrazine oxalate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Phenylhydrazine: Another hydrazine derivative with similar inhibitory effects on monoamine oxidase.
Carbohydrazide: Used in similar applications but with different chemical properties.
Hydrazine sulfate: Shares some chemical similarities but is used in different industrial applications.
Uniqueness: Benzylhydrazine oxalate is unique due to its specific inhibitory action on both type A and type B monoamine oxidase, making it a versatile tool in biochemical research .
Properties
IUPAC Name |
benzylhydrazine;oxalic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.C2H2O4/c8-9-6-7-4-2-1-3-5-7;3-1(4)2(5)6/h1-5,9H,6,8H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHUSXHCJLZTEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNN.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40953940 | |
Record name | Oxalic acid--benzylhydrazine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40953940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32064-65-6 | |
Record name | Hydrazine, (phenylmethyl)-, ethanedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32064-65-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxalic acid--benzylhydrazine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40953940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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